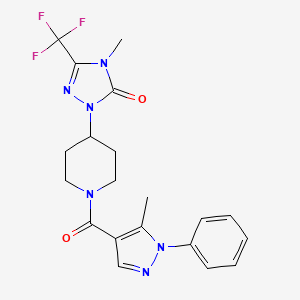
4-methyl-1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H21F3N6O2 and its molecular weight is 434.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one represents a novel structure within the realm of heterocyclic compounds, particularly due to its unique combination of pyrazole and triazole rings. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H21F3N5O, with a molecular weight of approximately 385.39 g/mol. The structure features a trifluoromethyl group, a piperidine moiety, and a pyrazole derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21F3N5O |
| Molecular Weight | 385.39 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures have effectively inhibited the growth of various Gram-positive and Gram-negative bacteria as well as fungi.
For instance:
- In vitro studies demonstrated that compounds with trifluoromethyl groups enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to the one have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
A study involving structurally related triazole derivatives reported IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound may be attributed to its ability to inhibit key inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
The biological activity is believed to stem from multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Binding: It could interact with specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer properties.
Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
Eigenschaften
IUPAC Name |
4-methyl-2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O2/c1-13-16(12-24-28(13)14-6-4-3-5-7-14)17(30)27-10-8-15(9-11-27)29-19(31)26(2)18(25-29)20(21,22)23/h3-7,12,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTUFJJGMAILID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














